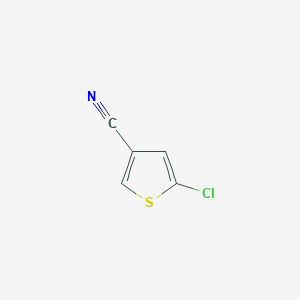

5-Chlorothiophene-3-carbonitrile

Descripción

5-Chlorothiophene-3-carbonitrile (CAS: 1108712-56-6) is a heterocyclic compound with the molecular formula C₅H₂ClNS and a molecular weight of 143.59 g/mol . The molecule consists of a thiophene ring substituted with a chlorine atom at the 5-position and a cyano group at the 3-position. It is primarily used in research settings for synthesizing pharmaceuticals, agrochemicals, and materials science applications due to its reactive sites for cross-coupling and functionalization reactions .

Propiedades

IUPAC Name |

5-chlorothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNS/c6-5-1-4(2-7)3-8-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGRLEJFPILYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725550 | |

| Record name | 5-Chlorothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108712-56-6 | |

| Record name | 5-Chlorothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothiophene-3-carbonitrile can be achieved through various methods. One common method involves the reaction of 5-chlorothiophene-2-carbonyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Another method involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride, which is then reacted with sodium cyanide to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process typically includes steps such as chlorination, cyanation, and purification to obtain the final product with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-Chlorothiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: It can be reduced to form thiophene derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Substitution: Products include various substituted thiophene derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiophene derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

5-Chlorothiophene-3-carbonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mecanismo De Acción

The mechanism of action of 5-Chlorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function .

Comparación Con Compuestos Similares

Key Properties :

- Solubility : Requires solvents like DMSO for dissolution; stock solutions are stable for 6 months at -80°C or 1 month at -20°C .

- Storage : Must be protected from light and stored at 2–8°C .

- Purity : Commercial samples typically exceed 98% purity .

Comparison with Structurally Similar Compounds

The following section compares 5-Chlorothiophene-3-carbonitrile with analogs differing in heterocyclic core, substituent positions, or functional groups.

Benzothiophene Derivatives

Example : 5-Chloro-1-benzothiophene-3-carbonitrile (CAS: 16296-79-0)

- Structure: A benzothiophene core fused with a benzene ring, with chlorine and cyano groups at positions 5 and 3, respectively .

- Molecular Formula : C₉H₄ClNS.

- Key Differences :

- Molecular Weight : Higher (~193.65 g/mol) due to the benzannulation.

- Solubility : Likely lower solubility in polar solvents compared to thiophene derivatives due to increased hydrophobicity.

- Applications : Used in organic electronics and as a building block for polycyclic aromatic hydrocarbons (PAHs) .

Thiazole Derivatives

Example : 2-Chlorothiazole-5-carbonitrile

- Structure: A thiazole ring (containing nitrogen and sulfur) with chlorine at position 2 and cyano at position 5 .

- Molecular Formula : C₄HClN₂S.

- Key Differences :

Pyridine-Thiophene Hybrids

Example : 6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile (CAS: 868755-59-3)

- Structure: A pyridine ring fused with a 5-chlorothiophene moiety and hydroxyl/cyano substituents .

- Molecular Formula : C₁₀H₅ClN₂OS.

- Key Differences: Molecular Weight: 244.68 g/mol, significantly higher due to the extended conjugation. Applications: Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis due to pyridine’s coordinating ability .

Triazole Derivatives

Example : 5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile (CAS: 1263215-33-3)

- Structure: A triazole ring with a 4-chlorophenyl group and cyano substituent .

- Molecular Formula : C₉H₅ClN₄.

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Reactivity : Thiophene derivatives like This compound undergo Suzuki-Miyaura coupling more readily than benzothiophenes due to less steric hindrance .

- Solubility : Thiazole and pyridine hybrids show improved solubility in DMSO and water, making them preferable for biological assays .

- Thermal Stability : Triazole and benzothiophene analogs exhibit superior thermal stability, ideal for high-temperature applications .

Actividad Biológica

5-Chlorothiophene-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a cyano group. This unique structure contributes to its reactivity and biological activity.

Molecular Formula: CHClN

Molecular Weight: 130.54 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves disrupting microbial cell membranes, leading to cell death. Studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Notably, it has been shown to inhibit the growth of cancer cells through various pathways:

- Inhibition of Cell Proliferation: It reduces the proliferation of cancer cells by inducing apoptosis.

- Targeting Specific Enzymes: It acts as an inhibitor for D-amino acid oxidase (DAO), with an IC50 value of 0.04 µM, demonstrating strong inhibitory activity compared to other analogs .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. This electrophilic nature allows it to modify biological molecules, leading to alterations in their structure and function .

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological effects of this compound:

-

Study on Antimicrobial Activity:

- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections.

- Anticancer Activity:

- Inhibition of D-Amino Acid Oxidase:

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.